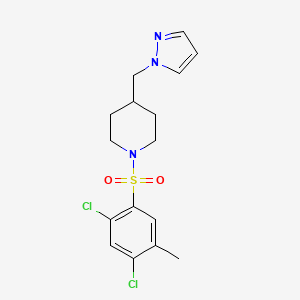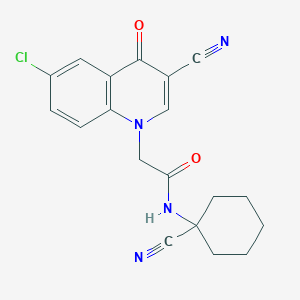
1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .
Molecular Structure Analysis
The molecular structure of imidazole compounds can be established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The reaction conditions were mild and metal-free .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can be determined by techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .
Applications De Recherche Scientifique
Novel Synthesis Methods
One major area of research involves developing novel synthesis methods for imidazo[1,2-a]pyridines, which are significant due to their biological and pharmacological relevance. Studies demonstrate metal-free, three-component reactions facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and thiols or alcohols, showcasing a facile approach for constructing these heterocycles without the need for transition metals (Cao et al., 2014). Similarly, aerobic oxidative sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, environmentally friendly process highlights the synthesis of biologically interesting sulfenylated derivatives (Iida, Demizu, & Ohkado, 2018).
Anticorrosive Applications
Research into the anticorrosive properties of related compounds like 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine shows their effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential applications in materials science and engineering, with the formation of a protective layer on the steel surface verified through various spectroscopic methods (Zhang et al., 2018).
Catalytic and Chemical Applications
Copper-catalyzed and transition metal-free conditions for C-S bond formation and sulfenylation of imidazo[1,2-a]pyridines have been explored. These studies provide insights into efficient strategies for the functionalization of these heterocycles, applicable in pharmaceutical synthesis and material science. For example, a regioselective thiolation of imidazo[1,2-a]pyridines under copper-catalyzed conditions has been developed, demonstrating a straightforward process for the preparation of thioether-decorated imidazo[1,2-a]pyridines (Cao et al., 2015).
Biological Imaging and Sensing
A novel fluorescent probe based on imidazo[1,5-α]pyridine derivatives for cellular thiols imaging showcases the potential of these compounds in biological applications. The probe exhibited rapid response, high sensitivity, and selectivity for thiols, making it suitable for monitoring thiol concentrations in living cells (Chen et al., 2018).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFMSXWUCZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)




![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)

![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
